

# An In-depth Technical Guide to 1-(Tetrahydro-2-furoyl)piperazine

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Compound of Interest

Compound Name: 1-(Tetrahydro-2-furoyl)piperazine

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Audience: Researchers, Scientists, and Drug Development Professionals

#### Introduction

**1-(Tetrahydro-2-furoyl)piperazine**, also known by its CAS Number 63074-07-7, is a heterocyclic organic compound featuring a piperazine ring linked to a tetrahydrofuran moiety via an amide bond.[1] It is not a naturally occurring substance but is synthesized for its significant role as a versatile building block and key intermediate in medicinal chemistry and pharmaceutical development.[1][2][3] Its structural characteristics make it a valuable scaffold for designing novel therapeutic agents, particularly those targeting the central nervous system, such as antipsychotic and antidepressant compounds.[2][3][4] This document provides a comprehensive overview of its fundamental properties, applications, and synthetic considerations.

## **Chemical and Physical Properties**

**1-(Tetrahydro-2-furoyl)piperazine** is typically a colorless to yellow, viscous liquid or a white to off-white solid at room temperature.[1][5][6] It is fully miscible in water.[5][7][8][9] The core quantitative properties are summarized below.

#### **Identifiers and Molecular Characteristics**



Property	Value	Reference(s)
CAS Number	63074-07-7	[1][10]
Molecular Formula	C <sub>9</sub> H <sub>16</sub> N <sub>2</sub> O <sub>2</sub>	[1][5]
Molecular Weight	184.24 g/mol	[5][11][12]
IUPAC Name	oxolan-2-yl(piperazin-1- yl)methanone	[11][12]
PubChem CID	2734641	[1][11]
EINECS Number	613-137-1	[1]
InChI Key	UKESBLFBQANJHH- UHFFFAOYSA-N	[11][12]
Canonical SMILES	C1CC(OC1)C(=O)N2CCNCC2	[11][12]

Physicochemical Data

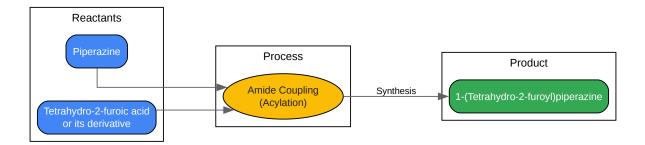
Property	Value	Reference(s)
Appearance	Colorless to yellow viscous liquid	[5][6]
Density	1.147 - 1.17 g/cm <sup>3</sup>	[1][2][6]
Boiling Point	140°C @ 1.5 mmHg; 125°C @ 0.2 mmHg	[1][6][13]
Flash Point	169.6°C	[1][6]
Refractive Index	1.5195 - 1.5215	[1][6]
Water Solubility	Fully miscible	[5][7][8]
LogP	-0.13610	[1]
PSA (Polar Surface Area)	41.57 Ų	[1]

# **Synthesis and Application**



#### **General Synthesis**

The synthesis of **1-(Tetrahydro-2-furoyl)piperazine** is achieved through standard organic synthesis routes, typically involving the coupling of a piperazine derivative with a tetrahydrofuran derivative.[1] A common method is the acylation of piperazine with tetrahydro-2-furoyl chloride or the amide coupling of piperazine with tetrahydro-2-furoic acid.



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Caption: General synthesis workflow for **1-(Tetrahydro-2-furoyl)piperazine**.

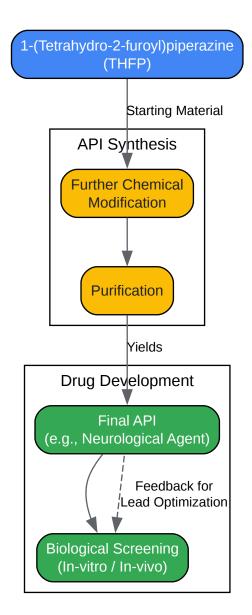
#### **Role in Pharmaceutical Synthesis**

This compound is a crucial intermediate in the production of various Active Pharmaceutical Ingredients (APIs).[4] Its piperazine and tetrahydrofuran moieties provide a versatile scaffold that can be further functionalized to modulate biological activity and pharmacokinetic properties.[2][3]

- Terazosin Intermediate: It is known as an intermediate in the synthesis of Terazosin (an alpha-blocker used to treat BPH and high blood pressure), specifically as "Terazosin EP Impurity N".[5][10][14]
- Leukotriene Biosynthesis Inhibitors: It has been used as a reactant for preparing pyrazol-3-propanoic acid derivatives which act as inhibitors of leukotriene biosynthesis in human neutrophils.[5][6]



 Neurological Agents: The compound serves as a building block for drugs targeting neurological disorders, leveraging its structure to interact with biological systems effectively.
 [1][2][3]



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Caption: Role of THFP as an intermediate in a typical drug development workflow.

## **Experimental Protocols**

Detailed, step-by-step experimental protocols for the synthesis and analysis of **1-(Tetrahydro-2-furoyl)piperazine** are often proprietary and typically found within patent literature or specific

### Foundational & Exploratory





research publications not identified in the general search. However, a representative protocol for an amide coupling reaction is provided below for illustrative purposes.

Illustrative Protocol: Synthesis via Amide Coupling

Objective: To synthesize **1-(Tetrahydro-2-furoyl)piperazine** from tetrahydro-2-furoic acid and piperazine.

#### Materials:

- Tetrahydro-2-furoic acid (1.0 eq)
- Piperazine (1.2 eq, excess to favor mono-acylation)
- Dicyclohexylcarbodiimide (DCC) or a similar coupling agent (1.1 eq)
- Hydroxybenzotriazole (HOBt) (0.5 eq)
- Dichloromethane (DCM) as solvent
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Standard laboratory glassware and magnetic stirrer

#### Methodology:

- Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve tetrahydro-2furoic acid (1.0 eq) and HOBt (0.5 eq) in anhydrous DCM.
- Activation: Cool the solution to 0°C in an ice bath. Add the coupling agent, DCC (1.1 eq), portion-wise and stir the mixture for 30 minutes at 0°C to activate the carboxylic acid.
- Amine Addition: In a separate flask, dissolve piperazine (1.2 eq) in DCM. Add this solution dropwise to the reaction mixture at 0°C.



- Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
- Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude product using column chromatography (silica gel, with an appropriate eluent system such as DCM/Methanol) to yield pure 1-(Tetrahydro-2furoyl)piperazine.
- Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

## Safety and Handling

Based on aggregated GHS data, **1-(Tetrahydro-2-furoyl)piperazine** is classified as a warning-level substance.[11][13]

- Hazard Statements:
  - H315: Causes skin irritation.[13]
  - H319: Causes serious eye irritation.[11][13]
- Precautionary Statements:
  - P264: Wash skin thoroughly after handling.[13]
  - P280: Wear protective gloves/protective clothing/eye protection/face protection.
  - P302 + P352: IF ON SKIN: Wash with plenty of water.



P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.
 Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Standard laboratory safety practices, including the use of a fume hood and appropriate personal protective equipment (PPE), should be observed when handling this chemical. Store in a cool, dry, and well-ventilated place.[10]

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